3,4-Diethylisoxazol-5-amine

Übersicht

Beschreibung

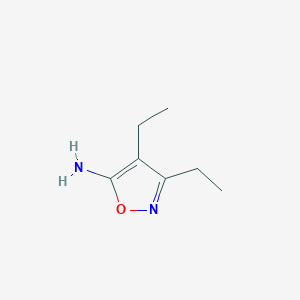

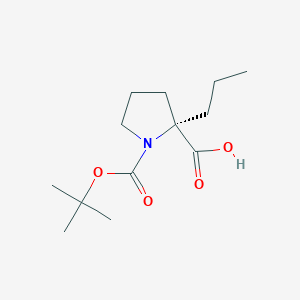

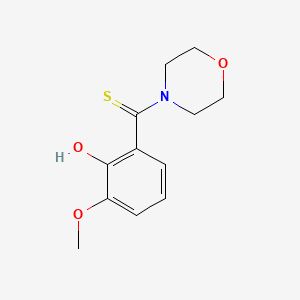

3,4-Diethylisoxazol-5-amine, also known as 5-Amino-3,4-dimethylisoxazole, is a chemical compound with the molecular formula C5H8N2O . It’s a part of the Alfa Aesar product portfolio .

Synthesis Analysis

The synthesis of isoxazole derivatives, such as 3,4-Diethylisoxazol-5-amine, can be achieved through various methods. One such method involves a three-component cyclo-condensation reaction of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes in ethanol under reflux . This reaction is promoted by L-valine and is part of a domino multi-component strategy .Molecular Structure Analysis

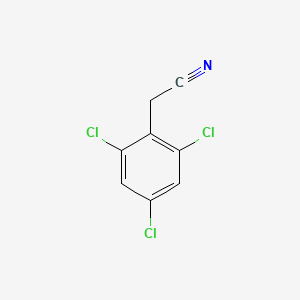

The molecular structure of 3,4-Diethylisoxazol-5-amine consists of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The molecular weight of this compound is 112.13 g/mol .Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivatives, like 3,4-Diethylisoxazol-5-amine, is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modifications

- 3,4-Diethylisoxazol-5-amine has been utilized in chemical syntheses, notably in the Pd-catalyzed C(sp(3))-H bond activation of α-aminobutanoic acid derivatives, leading to the formation of γ-substituted non-natural amino acids. This process demonstrates the compound's role in facilitating bond formation and the generation of amino acid derivatives (Pasunooti et al., 2015).

- Another study explores the use of 3,4-Diethylisoxazol-5-amine in the synthesis of 3-amino-5-substituted-isoxazoles. This involves reacting 3-bromoisoxazolines with amines and an oxidation step, demonstrating its versatility in synthesizing heterocyclic compounds (Girardin et al., 2009).

Pharmacological Studies

- In pharmacological contexts, derivatives of 3,4-Diethylisoxazol-5-amine, such as 3-aminoisoxazoles, have been investigated for their potential in producing anticonvulsant activities. These studies highlight the compound's significance in developing new therapeutic agents (Uno et al., 1979).

- Additionally, 3,4-Diethylisoxazol-5-amine derivatives have been evaluated for their role in inhibiting GABA uptake, a critical process in the central nervous system. This research suggests its potential utility in neurological disorders and drug development (Falch et al., 1999).

Cancer Research

- Studies have also explored the role of heterocyclic amines, including 3,4-Diethylisoxazol-5-amine derivatives, in mutagenesis and carcinogenesis. These compounds have been implicated in forming DNA adducts, critical in understanding cancer development and prevention strategies (Schut & Snyderwine, 1999).

Environmental Chemistry

- In environmental chemistry, the transformation of drugs like sulfamethoxazole in water systems has been studied, where derivatives of 3,4-Diethylisoxazol-5-amine play a role in understanding antibiotic resistance and pollution remediation processes (Nödler et al., 2012).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 3,4-Diethylisoxazol-5-amine are not mentioned in the search results, one paper discusses the synthesis of isoxazolone derivatives using a domino multi-component strategy . This suggests that there is ongoing research into the development of new synthetic strategies for isoxazole derivatives, which could potentially include 3,4-Diethylisoxazol-5-amine.

Eigenschaften

IUPAC Name |

3,4-diethyl-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-5-6(4-2)9-10-7(5)8/h3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZVKESDPCGFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(ON=C1CC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650280 | |

| Record name | 3,4-Diethyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diethylisoxazol-5-amine | |

CAS RN |

71378-51-3 | |

| Record name | 3,4-Diethyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[(Diethoxyphosphoryl)methyl] ethanethioate](/img/structure/B3056350.png)

![9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]-](/img/structure/B3056368.png)